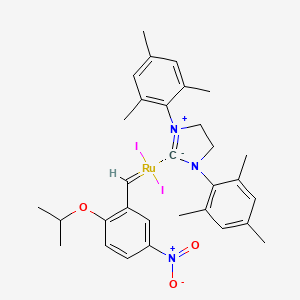![molecular formula C112H146F8O2P2Pd2 B6289682 [AlPhos Palladium complex] CAS No. 1805783-51-0](/img/structure/B6289682.png)
[AlPhos Palladium complex]
説明
The AlPhos Palladium complex, also known as AlPhos Pd G6 Br, is a G6 Buchwald precatalyst . These precatalysts are air-stable, palladium-based oxidative addition complexes (OACs) that offer an alternative to the previously developed classes of palladacycle precatalysts .
Synthesis Analysis
The AlPhos Palladium complex can be synthesized from PdBr2 via the coordination addition and ligand substitution process . This process is aimed at developing more effective organophosphinopalladium catalysts for coupling reactions .
Molecular Structure Analysis
The AlPhos Palladium complex forms a unique monomeric structure . The structure is stabilized through a unique bonding motif, in which the AlPhos ligands bind to the metal through the adjacent phosphine and ylidic carbon site .
Chemical Reactions Analysis
The AlPhos Palladium complex serves as a highly efficient precatalyst for a series of C–C and C–X coupling reactions . Despite their simplicity, they can compete with the efficiency of more complex and less stable precatalysts .
科学的研究の応用
Catalysis in Organic Synthesis
AlPhos Palladium complex plays a crucial role in catalyzing various reactions in organic synthesis. It has been instrumental in benzylic alkylation, as well as in the N-alkylation of amines and α-alkylation of ketones, demonstrating its versatility in different chemical transformations. For instance, a palladium complex has been shown to catalyze benzylic alkylation of benzyl methyl carbonate efficiently, indicating its potential in a wide range of benzylation processes (Kuwano, Kondo, & Matsuyama, 2003). Additionally, a silica-supported palladium–NiXantphos complex has been reported as an efficient catalyst for the N-alkylation of amines and α-alkylation of ketones using alcohols (Dang, Shan, Ramalingam, & Seayad, 2015).
Applications in Energy and Environmental Fields
AlPhos Palladium complex has applications in energy and environmental sciences. For example, palladium adsorption over amine-functionalized alumina nanopowder has been studied for its catalytic activity in energy and environmental applications, including the reduction of 4-nitrophenol and Cr(VI) and hydrogen generation from ammonia borane (Nagarjuna, Sharma, Rajesh, & Ganesan, 2017). This demonstrates the potential of palladium complexes in sustainable industrial processing and environmental management.
Role in Palladium Chemistry and Catalysis
The organopalladium(IV) chemistry, including AlPhos Palladium complex, offers a rich area of study for understanding reaction mechanisms in organometallic chemistry and catalysis. These complexes provide systems for studying mechanisms of oxidative addition and reductive elimination reactions, and alkyl group exchange between metal centers, which are significant in the development of new catalytic processes (Canty, 1992).
Third-Order Nonlinear Optical Properties
The palladium metal–organic complex exhibits third-order nonlinear optical properties, making it suitable for high-sensitive photonic devices. Studies have shown that the palladium complex has nonlinear absorption coefficients and refractive indices indicating potential applications in optoelectronics and photonics (Manjunatha, Dileep, Umesh, & Bhat, 2013).
作用機序
Action Environment
Environmental factors play a crucial role in the efficacy and stability of the AlPhos Palladium complex. Reaction conditions (temperature, solvent, and atmosphere) influence its performance. For instance, some reactions require an inert atmosphere (such as nitrogen) to prevent unwanted side reactions.
将来の方向性
The AlPhos Palladium complex, with its unique properties and high efficiency in catalyzing various reactions, opens up new opportunities for exploration and discovery within the broad materials community . Its use in the synthesis of fluorine-containing aromatic compounds has been a long-standing challenge in organic synthesis , and its successful application could lead to significant advancements in this field.
特性
IUPAC Name |
bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane;(1Z,5Z)-cycloocta-1,5-diene;palladium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C52H67F4OP.C8H12.2Pd/c2*1-9-10-12-38-46(53)48(55)45(49(56)47(38)54)44-40(29(4)5)21-39(28(2)3)43(42(44)30(6)7)37-13-11-14-41(57-8)50(37)58(51-22-31-15-32(23-51)17-33(16-31)24-51)52-25-34-18-35(26-52)20-36(19-34)27-52;1-2-4-6-8-7-5-3-1;;/h2*11,13-14,21,28-36H,9-10,12,15-20,22-27H2,1-8H3;1-2,7-8H,3-6H2;;/b;;2-1-,8-7-;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZWOCALMAXSHW-JXNOXZOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C(C)C)C(C)C)F)F.CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C(C)C)C(C)C)F)F.C1CC=CCCC=C1.[Pd].[Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C5)C6)C78CC9CC(C7)CC(C8)C9)C(C)C)C(C)C)F)F.CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C5)C6)C78CC9CC(C7)CC(C8)C9)C(C)C)C(C)C)F)F.C1/C=C\CC/C=C\C1.[Pd].[Pd] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H146F8O2P2Pd2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1951.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane;(1Z,5Z)-cycloocta-1,5-diene;palladium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)



![Chloro(2-methylphenyl)[1,1'-bis(diphenylphosphino)ferrocene]nickel (II)](/img/structure/B6289642.png)

![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride](/img/structure/B6289657.png)
![[(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium dichloride](/img/structure/B6289664.png)
![Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97%](/img/structure/B6289670.png)




